2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a hydroxyphenyl group, a sulfanylidene group, and an imidazoquinazolinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazoquinazolinone core: This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form quinazolinone derivatives.
Introduction of the hydroxyphenyl group: This step involves the reaction of the quinazolinone derivative with a hydroxybenzyl halide in the presence of a base to introduce the hydroxyphenyl group.
Incorporation of the sulfanylidene group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The sulfanylidene group can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The hydroxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds such as 2-styryl-4(3H)-quinazolinone and 2-methyl-4H-benzo[d][1,3]oxazin-4-one share structural similarities with 2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one.
Imidazoquinazoline derivatives: Compounds with similar imidazoquinazoline cores but different substituents.
Uniqueness
The uniqueness of 2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group enhances its potential for hydrogen bonding, while the sulfanylidene group provides unique reactivity in thiolation reactions .
Properties
Molecular Formula |
C17H13N3O2S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C17H13N3O2S/c21-11-7-5-10(6-8-11)9-14-16(22)20-15(18-14)12-3-1-2-4-13(12)19-17(20)23/h1-8,14,18,21H,9H2 |
InChI Key |
MAYIBYHPZGOKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.